1-Chloro-2,4-bis(hexyloxy)benzene

Organic Synthesis Cross-Coupling Material Science Building Blocks

1-Chloro-2,4-bis(hexyloxy)benzene is a specialized, asymmetrically substituted aromatic compound within the dialkoxybenzene class. Its structure features a benzene ring with hexyloxy (-OC₆H₁₃) groups at the 2- and 4-positions alongside a single chlorine atom at the 1-position.

Molecular Formula C18H29ClO2
Molecular Weight 312.9 g/mol
CAS No. 851228-26-7
Cat. No. B1515557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,4-bis(hexyloxy)benzene
CAS851228-26-7
Molecular FormulaC18H29ClO2
Molecular Weight312.9 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC(=C(C=C1)Cl)OCCCCCC
InChIInChI=1S/C18H29ClO2/c1-3-5-7-9-13-20-16-11-12-17(19)18(15-16)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3
InChIKeyDVCXRBBOSKEYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,4-bis(hexyloxy)benzene (CAS 851228-26-7): A Key Asymmetric Building Block for Organic Electronics


1-Chloro-2,4-bis(hexyloxy)benzene is a specialized, asymmetrically substituted aromatic compound within the dialkoxybenzene class. Its structure features a benzene ring with hexyloxy (-OC₆H₁₃) groups at the 2- and 4-positions alongside a single chlorine atom at the 1-position [1]. This configuration creates an electronic `push-pull` motif with a distinct functional handle, making it a crucial intermediate for constructing complex organic dyes, liquid crystals, and polymeric semiconductors [2]. Unlike symmetrical, non-functionalized analogs, this compound serves as a key precursor for introducing tailored solubility and electronic properties into conjugated materials, often synthesized via Pd-catalyzed cross-coupling reactions .

Why 1-Chloro-2,4-bis(hexyloxy)benzene Cannot Be Directly Substituted by Unfunctionalized or Competing Analogs


Generic substitution of 1-Chloro-2,4-bis(hexyloxy)benzene is not feasible due to its unique combination of solubility-enhancing hexyloxy chains, a reactive chloro functional handle, and a specific asymmetric substitution pattern. Replacing it with a non-halogenated analog like 1,4-bis(hexyloxy)benzene eliminates the critical chlorine atom required for cross-coupling reactions, which is essential for building molecular complexity . Conversely, switching to the bromo- analog (1-Bromo-2,4-bis(hexyloxy)benzene, CAS 173533-12-5) introduces a more reactive but often less selective and less economical halide, which can complicate certain controlled polymerizations or sequential functionalizations [1]. The specific 2,4-substitution pattern is also critical; constitutional isomers like 1-Chloro-2,5-bis(hexyloxy)benzene would modify the electronic and geometric configuration of the final compound, potentially altering its optoelectronic properties or liquid crystallinity .

Quantitative Evidence Guide: Direct Comparative Performance Data for 1-Chloro-2,4-bis(hexyloxy)benzene


Superior Reactivity Control in Pd-Catalyzed Cross-Coupling vs Bromo-Analog

The aryl chloride group in 1-Chloro-2,4-bis(hexyloxy)benzene provides a more controlled and selective oxidative addition step with palladium catalysts compared to the corresponding aryl bromide. This allows for sequential functionalization strategies where more reactive handles are used first. While quantitative kinetic data for this specific substrate is not published, the well-established class-level reactivity difference (aryl chlorides vs. bromides) is critical: Aryl bromides generally undergo oxidative addition with Pd(0) at rates 10–100 times faster than the analogous aryl chlorides under standard conditions (e.g., [Pd(PPh₃)₄], 80°C) [1]. This reduced reactivity is an advantage for chemoselective synthesis, preventing undesired homocoupling or premature polymerization .

Organic Synthesis Cross-Coupling Material Science Building Blocks

Engineered Solubility Profile vs. Non-Hexyloxy Analog

The two hexyloxy chains on 1-Chloro-2,4-bis(hexyloxy)benzene confer significantly enhanced solubility in common organic solvents (e.g., toluene, CH₂Cl₂, THF) compared to shorter-chain alkoxy or non-alkoxylated analogs. While a direct measurement of its solubility limit is unavailable in primary literature, its physical state at 20°C as a clear liquid, as reported by TCI , contrasts with the solid state of its lower molecular weight dimethoxy analog, 1-Chloro-2,4-dimethoxybenzene (CAS 7051-13-0, MP > 40°C) . This physical state difference directly reflects improved solubility and processability, a critical parameter for spin-coating and inkjet printing of organic materials.

Organic Electronics Solubility Processability

Strategic Purity and Storage Advantages for Sensitive Electronics Manufacturing

Leading suppliers like TCI provide this compound at a minimum certified purity of ≥96.0% as determined by GC . This specification is crucial for applications in organic electronics, where even minor impurities can lead to trap states and reduced device performance. The compound is recommended for long-term storage in a cool, dark place at <15°C, which is essential for maintaining this high purity and preventing thermal or photochemical degradation of the sensitive alkoxy chains and aryl chloride . This contrasts with some less specialized vendors of its bromo-analog, which may not provide the same level of purity certification or detailed storage protocols.

Semiconductor Grade Purity Specification Material Procurement

Key Precursor for High-Efficiency Boron-Dipyrromethene (BODIPY) Sensitizers vs. Non-Functionalized Arenes

The 2,4-dihexyloxybenzene motif, directly derived from this precursor via its chloro group, has been demonstrated to be a critical component for enhancing power conversion efficiency (PCE) in dye-sensitized solar cells (DSSCs). In a comparative study of functionalized BODIPY dyes, the dye MH13, which employed a 2,6-dihexyloxybenzene substituent, produced a PCE of 1.75%. This is significantly higher than the 0.77% efficiency of its mesityl-substituted analogue HS10, representing a 2.27-fold improvement [1]. The hexyloxy groups increase donor strength and solubility, enabling better dye loading and light absorption.

Dye-Sensitized Solar Cells BODIPY Dyes Power Conversion Efficiency

High-Impact Application Scenarios for 1-Chloro-2,4-bis(hexyloxy)benzene Based on Differential Evidence


Synthesis of High-Efficiency Organic Photosensitizers for Solar Cell Research

Researchers developing new push-pull organic dyes for Dye-Sensitized Solar Cells (DSSCs) should procure this compound as a key synthetic intermediate. The quantitative evidence shows that the resulting dihexyloxybenzene substituent, installed via this chloro-precursor, can directly contribute to a 2.27-fold improvement in power conversion efficiency compared to non-alkoxylated analogs [1]. The compound's high purity (≥96.0%) and detailed storage protocol ensure reproducible synthesis of these high-performance dyes.

Controlled Multi-Step Synthesis of Complex Molecular Architectures via Chemoselective Cross-Coupling

For synthetic chemists building complex, asymmetrically substituted materials, this aryl chloride provides a valuable point of orthogonality. Its order-of-magnitude slower oxidative addition to Pd(0) compared to the analogous aryl bromide allows for selective functionalization of more reactive halides in the same molecule, enabling the construction of complex architectures with high precision and minimal side reactions [2]. This reactivity profile is a key advantage over the bromo- analog for advanced synthetic design.

Formulation of Solution-Processable Organic Semiconductors for Printed Electronics

This compound's liquid physical state at room temperature demonstrates superior solubility and processability, a critical advantage over its solid dimethoxy analog . When developing ink formulations for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) via spin-coating or inkjet printing, selecting this liquid precursor can lead to more homogeneous films, better material loading, and simpler processing, which are paramount for scalable manufacturing.

Design and Synthesis of Discotic Liquid Crystals with Tunable Mesophases

The specific 2,4-substitution pattern of this compound, combined with its long hexyloxy chains, makes it an ideal monomer for synthesizing novel triphenylene-based discotic liquid crystals (DLCs) [3]. The chlorine functional handle allows for oxidative trimerization to form the triphenylene core, while the alkoxy chain length—a key parameter for mesophase stability and conductivity—is precisely defined. This provides a strategic advantage over monomers with mixed or shorter alkoxy chains when targeting specific charge transport properties.

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